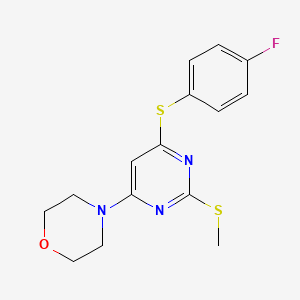![molecular formula C8H8ClFN2O2 B3129186 [(2-Chloro-6-fluorophenyl)methoxy]urea CAS No. 339017-55-9](/img/structure/B3129186.png)
[(2-Chloro-6-fluorophenyl)methoxy]urea
Übersicht
Beschreibung
“[(2-Chloro-6-fluorophenyl)methoxy]urea” is a chemical compound with the molecular formula C8H8ClFN2O2 . It has a molecular weight of 218.61 g/mol . The compound is sold under the brand name Biosynth .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClFN2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.61 g/mol and a molecular formula of C8H8ClFN2O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Antiproliferative and Antioxidant Activities
A study by Perković et al. (2016) explored novel compounds with primaquine and halogen substituted benzene moieties bridged by urea functionalities. These compounds, particularly those with hydroxy group or one halogen atom, showed moderate antiproliferative effects against various cancer cell lines and high antioxidant activity. One specific compound, a p-fluoro derivative, demonstrated high activity against breast carcinoma MCF-7 cell line, suggesting potential as a lead compound in developing breast carcinoma drugs (Perković et al., 2016).
2. Herbicide and Nematicide Applications
Katz and Strusz (1968) discussed the use of a compound similar to [(2-Chloro-6-fluorophenyl)methoxy]urea, known as Maloran, as a selective herbicide and nematicide for weed control in corn. Their research indicates that such compounds are typically degraded in soil through microbial action, with minimal accumulation of phytotoxic residues (Katz & Strusz, 1968).
3. In Vitro Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. The compounds derived in this study displayed moderate to significant antioxidant effects, demonstrating the versatile application of phenyl urea derivatives in medicinal chemistry (Nagavolu et al., 2017).
4. Photodegradation in Water
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides, including compounds structurally similar to this compound. Their findings are crucial for understanding the environmental fate and degradation pathways of these herbicides in aquatic systems (Gatidou & Iatrou, 2011).
5. Antifungal Activity
Mishra et al. (2000) explored the antifungal activity of novel compounds derived from N(1)- and N(3)-(4-fluorophenyl) ureas. Their research contributes to the understanding of the potential use of these compounds in combating fungal pathogens in agriculture (Mishra et al., 2000).
Wirkmechanismus
The mechanism of action for “[(2-Chloro-6-fluorophenyl)methoxy]urea” is not specified in the search results. It’s worth noting that the mechanism of action for a compound typically refers to how it interacts in a biological system, which can vary widely depending on the specific compound and the system in which it is used .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUZZPVLAZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275428 | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339017-55-9 | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methoxy]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)
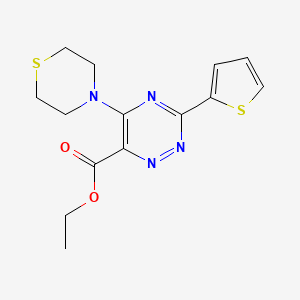
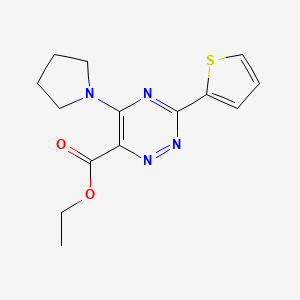


![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)
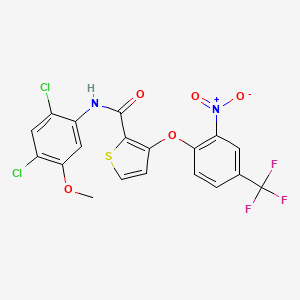
![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)
![Ethyl 1,2-diamino-5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B3129156.png)

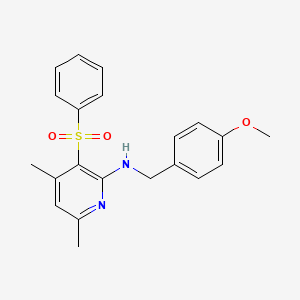
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![methyl 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]benzenecarboxylate](/img/structure/B3129180.png)
